molecular formula C16H15FN2O4S B11487928 N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11487928
M. Wt: 350.4 g/mol
InChI Key: JGJMYNLORAAWPB-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluorinated phenyl group, a methyl group, and a sulfonamide group attached to a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dioxane under microwave irradiation to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to its combination of a fluorinated phenyl group, a benzoxazine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H15FN2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C16H15FN2O4S/c1-9-6-14-13(18-16(20)8-23-14)7-15(9)24(21,22)19-12-5-3-4-11(17)10(12)2/h3-7,19H,8H2,1-2H3,(H,18,20)

InChI Key

JGJMYNLORAAWPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=C(C(=CC=C3)F)C)NC(=O)CO2

Origin of Product

United States

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